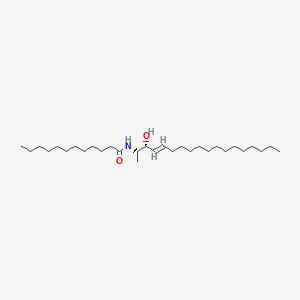
N-lauroyl-1-deoxysphingosine (M18
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-lauroyl-1-deoxysphingosine is synthesized through the condensation of palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This process involves the enzyme serine palmitoyltransferase, which typically uses serine but can also use alanine to produce 1-deoxysphingolipids .
Industrial Production Methods: The industrial production of N-lauroyl-1-deoxysphingosine involves similar synthetic routes but on a larger scale. The compound is typically produced in crystalline solid form and requires specific conditions for storage and handling, such as maintaining a temperature of −20°C .
Análisis De Reacciones Químicas
Types of Reactions: N-lauroyl-1-deoxysphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various derivatives of N-lauroyl-1-deoxysphingosine, such as 1-deoxydihydroceramide .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-lauroyl-1-deoxysphingosine is used as a standard in the quantitation of atypical sphingoid bases in biological samples by reverse-phase liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-MS/MS) .
Biology: In biological research, this compound is studied for its role as an inhibitor of sphingolipid metabolism . It has been used to investigate the effects of sphingolipid metabolism inhibition on various cellular processes .
Medicine: In medicine, N-lauroyl-1-deoxysphingosine is explored for its potential therapeutic applications due to its inhibitory effects on sphingolipid metabolism . It may have implications in the treatment of diseases related to sphingolipid metabolism dysregulation .
Industry: In industrial research, N-lauroyl-1-deoxysphingosine is used in manufacturing processes to improve product quality and efficiency. Its antimicrobial properties may be utilized in the development of antimicrobial coatings or materials.
Mecanismo De Acción
N-lauroyl-1-deoxysphingosine exerts its effects by inhibiting sphingolipid metabolism . The compound targets ceramide synthases, which are enzymes involved in the synthesis of ceramides, a class of sphingolipids . By inhibiting these enzymes, N-lauroyl-1-deoxysphingosine disrupts the normal synthesis and metabolism of sphingolipids, leading to the accumulation of atypical sphingoid bases and their metabolites .
Comparación Con Compuestos Similares
- N-dodecanoyl-1-deoxysphing-4-enine
- N-C12-1-deoxyCer
- 1-deoxydihydroceramide (1-deoxyDHCer)
Uniqueness: N-lauroyl-1-deoxysphingosine is unique due to its specific inhibitory effects on sphingolipid metabolism . While other similar compounds may also inhibit sphingolipid metabolism, N-lauroyl-1-deoxysphingosine is particularly potent and has been extensively studied for its applications in various fields .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBKHCRYODUEU-WDLVWQCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















